3-(2-Phenylethynyl)thiophene
Overview
Description
3-(2-Phenylethynyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a phenylethynyl group at the third position. Thiophene derivatives are known for their diverse applications in organic electronics, material science, and medicinal chemistry due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethynyl)thiophene typically involves the Sonogashira cross-coupling reaction. This reaction couples a dibrominated or diiodinated thiophene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylethynyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylethynyl group can be reduced to a phenylethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like bromine or iodine can be used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(2-Phenylethyl)thiophene.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(2-Phenylethynyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 3-(2-Phenylethynyl)thiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activities. The phenylethynyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
- 2-(Phenylethynyl)thiophene
- 3-(Phenylethynyl)thiophene
- 2,5-Bis(phenylethynyl)thiophene
Comparison: 3-(2-Phenylethynyl)thiophene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. Compared to 2-(Phenylethynyl)thiophene, the substitution at the third position can lead to different regioselectivity in reactions and distinct electronic characteristics .
Properties
IUPAC Name |
3-(2-phenylethynyl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-5,8-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWNFWSBDGLRPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CSC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396296 | |
Record name | Thiophene, 3-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131423-29-5 | |
Record name | Thiophene, 3-(phenylethynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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